molecular formula C16H26O14S2 B14756817 1,6-Dimethylsulfonyl-2,3,4,5-tetraacetylmannitol CAS No. 15410-54-5

1,6-Dimethylsulfonyl-2,3,4,5-tetraacetylmannitol

Cat. No.: B14756817
CAS No.: 15410-54-5
M. Wt: 506.5 g/mol
InChI Key: APQICAKGPZGHER-UHFFFAOYSA-N
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Description

[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is a complex organic compound with a unique structure that includes multiple acetoxy and methylsulfonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of a hexane derivative followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve intermediate purification steps to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicinal chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and methylsulfonyloxy groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate: Similar structure but with a different position of the acetoxy group.

    [2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-4-yl] acetate: Another positional isomer with the acetoxy group at a different location.

    [2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-5-yl] acetate: Similar to the previous compounds but with the acetoxy group at the fifth position.

Uniqueness

The uniqueness of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its positional isomers.

Properties

CAS No.

15410-54-5

Molecular Formula

C16H26O14S2

Molecular Weight

506.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate

InChI

InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3

InChI Key

APQICAKGPZGHER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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